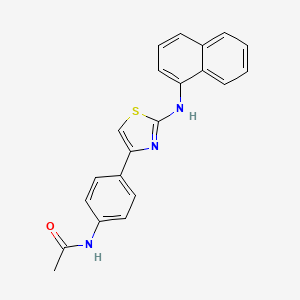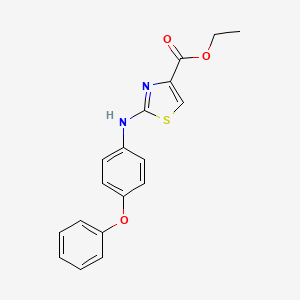
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is a versatile chemical compound used in scientific research. It’s a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
The synthesis of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The molecular structure of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate allows for diverse applications, including drug development and materials synthesis. It’s characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis
The chemical reactions of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate involve its reaction with different electrophilic reagents . The progress of the reaction is monitored by TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate include a density of 1.3±0.1 g/cm3, boiling point of 308.0±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, and enthalpy of vaporization of 54.9±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Antibacterial Agent
This compound has shown promising results as an antibacterial agent . It has been found to be effective against multi-drug resistant clinical isolates. Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Agent
The compound has also demonstrated antifungal potential . It has shown significant activity against Candida glabrata and Candida albicans . Its antifungal activity is more in comparison to the reference drug nystatin .
Anti-HIV Agent
2-Aminothiazoles, a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues, have shown promising therapeutic roles as anti-HIV agents .
Antioxidant
The compound has potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitumor Agent
The compound has shown potential as an antitumor agent . It has been found to inhibit the growth of tumor cells in certain studies .
Anti-inflammatory & Analgesic Agent
The compound has shown promising results as an anti-inflammatory and analgesic agent . These properties make it potentially useful in the treatment of conditions characterized by inflammation and pain .
Antihelmintic Agent
The compound has potential antihelmintic properties . Antihelmintics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .
Antiviral Agent
Thiazoles, which include the compound , have been found to have diverse biological activities, including antiviral properties .
Wirkmechanismus
Target of Action
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, also known as ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate, is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This disruption can lead to cell wall weakness and potentially cell death, providing a mechanism for the compound’s antibacterial activity .
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, it has exhibited antifungal potential against Candida glabrata and Candida albicans .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-17(21)16-12-24-18(20-16)19-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLINKVVPFQVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
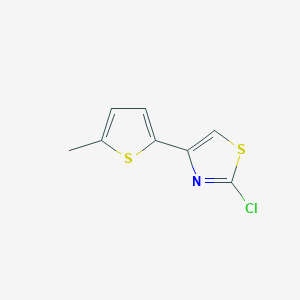
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)
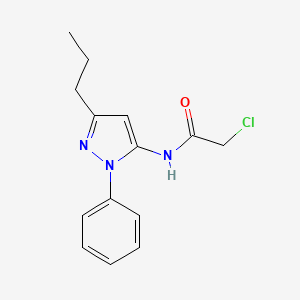
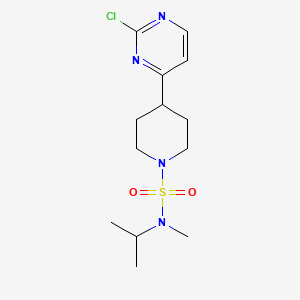
![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)
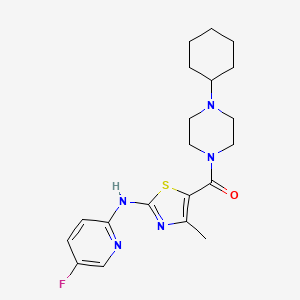

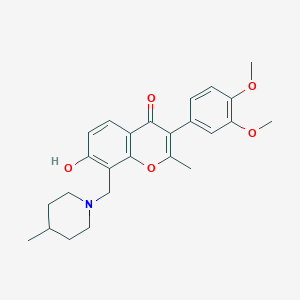
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
